![molecular formula C28H25N3O3 B2847401 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326930-71-5](/img/structure/B2847401.png)

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

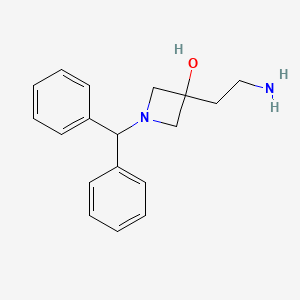

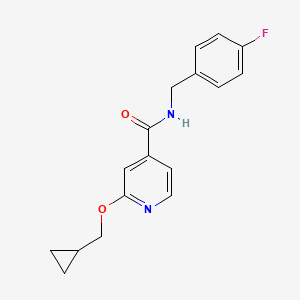

The compound is a complex organic molecule. It contains several functional groups including a benzyloxyphenyl group, an oxadiazolyl group, and a quinolinone group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives have been synthesized as inhibitors of monoamine oxidase type B (MAO B) .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Analgesic and Anti-inflammatory Activities : The synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has shown potent analgesic and anti-inflammatory activities. These derivatives were evaluated in mice and rats, indicating significant potential for the development of new therapeutic agents (Dewangan et al., 2016).

Antibacterial and Antifungal Activities : Compounds featuring 1,3,4-oxadiazole moieties have also been synthesized and evaluated for their antibacterial and antifungal activities. Such studies highlight the compounds' efficacy against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Sirgamalla & Boda, 2019).

Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for in vitro antitumor activity, demonstrating remarkable potency against various cancer cell lines. This suggests their potential as leads in the development of new anticancer drugs (Al-Suwaidan et al., 2016).

Antioxidant Properties : The synthesis and characterization of quinazolin derivatives have been conducted, revealing significant antioxidant properties. These compounds have been evaluated against radical scavengers, showing excellent scavenging capacity and highlighting their potential as antioxidants (Al-azawi, 2016).

Chemical Synthesis and Characterization

- Synthesis Techniques : Innovative synthesis techniques have been employed for the creation of quinazolinone derivatives, including the use of ultrasound and molecular sieves. Such methodologies not only result in novel compounds but also enhance the efficiency and sustainability of the synthesis process (Nimbalkar et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in cell proliferation and survival . Overexpression of EGFR has been associated with various types of cancers, making it a significant target for anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation . The compound binds to the hinge region of the ATP binding site of EGFR Kinase, similar to the standard drug erlotinib .

Biochemical Pathways

The inhibition of EGFR kinase activity affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and proliferation .

Result of Action

The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . It also induced apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy . The potency to induce apoptosis was further confirmed by FACS using Annexin-V-FITC & propidium iodide (PI) labeling .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

6-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3/c1-3-15-31-17-24(26(32)23-16-19(2)9-14-25(23)31)28-29-27(30-34-28)21-10-12-22(13-11-21)33-18-20-7-5-4-6-8-20/h4-14,16-17H,3,15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQMGWCLDQYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)

![2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2847319.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)